1-(4-Fluorophenyl)piperazin-2-one is a synthetic compound belonging to the class of piperazine derivatives. It is a conformationally restricted peptidomimetic designed to mimic the structural features of Thyrotropin Releasing Hormone (TRH). [] This compound serves as a valuable tool in scientific research, particularly in exploring the structure-activity relationship of TRH and its receptor interactions.
1-(4-Fluorophenyl)piperazin-2-one is an organic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of compounds known for their interactions with various biological targets, particularly in the central nervous system. This compound is characterized by the presence of a piperazine ring, which is a common motif in many pharmacologically active substances.
The compound is classified under piperazine derivatives and is known for its structural similarity to other piperazine-based drugs. It can be sourced from various chemical suppliers and is often used in research settings to explore its biological activities and potential as a pharmaceutical agent.
The synthesis of 1-(4-Fluorophenyl)piperazin-2-one can be achieved through several methods, primarily involving the reaction of 4-fluoroaniline with piperazine derivatives. A common synthetic route involves the following steps:
The reaction conditions typically involve heating under reflux in a suitable solvent such as ethanol or acetonitrile, often requiring a catalyst to enhance the reaction rate. The purity and yield of the synthesized compound can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
1-(4-Fluorophenyl)piperazin-2-one has a distinct molecular structure characterized by a piperazine ring attached to a 4-fluorophenyl group. The molecular formula is , indicating the presence of fluorine, nitrogen, and oxygen atoms.
The structural representation can be visualized using molecular modeling software, which allows researchers to analyze its three-dimensional conformation and potential interactions with biological targets.
1-(4-Fluorophenyl)piperazin-2-one can participate in various chemical reactions typical for amides and aromatic compounds. Notable reactions include:
These reactions are often conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) are employed to monitor reaction progress and confirm product identity.
The mechanism of action for 1-(4-Fluorophenyl)piperazin-2-one primarily involves its interaction with neurotransmitter receptors in the brain. It is hypothesized that this compound may act as an antagonist or partial agonist at certain serotonin receptors, influencing mood regulation and anxiety levels.
Research indicates that compounds with similar structures exhibit affinity for serotonin receptors, which are crucial in treating psychiatric disorders. Further studies are needed to elucidate the specific receptor interactions and downstream effects on neurotransmission.
Relevant data regarding these properties can be obtained from databases such as PubChem or NIST Chemistry WebBook, which provide comprehensive information on various chemical substances.
1-(4-Fluorophenyl)piperazin-2-one has several scientific applications, particularly in pharmacology:
Research continues into optimizing this compound's efficacy and safety profile for potential therapeutic use, making it a subject of interest in both academic and pharmaceutical research settings.
The piperazine scaffold has undergone remarkable transformation in medicinal chemistry since its initial identification as a structural component in anthelmintic therapies. Early applications leveraged its basic amine characteristics for central nervous system (CNS) drug development, leading to first-generation antipsychotics such as trifluoperazine in the 1950s [9]. This era established piperazine as a versatile pharmacophore capable of influencing neurotransmitter systems. The molecular flexibility of the piperazine ring—with its two nitrogen atoms at positions 1 and 4—enabled rational modifications that enhanced receptor affinity and selectivity across therapeutic classes [4]. By the 1970s, Martin et al.'s research on SKF-10,047 revealed that sigma receptors constituted a distinct receptor class separate from opioid receptors, fundamentally reshaping understanding of piperazine ligand interactions [1] [9].
The 1996 cloning of the sigma-1 receptor subtype by Hanner et al. marked a pivotal advancement, confirming sigma receptors as non-opioid, non-GPCR transmembrane proteins primarily localized in the endoplasmic reticulum [1] [9]. This breakthrough accelerated the development of selective sigma ligands, with piperazine derivatives emerging as key structural templates. (+)-Pentazocine exemplified this progress as the first sigma-1 selective ligand, exhibiting 500-fold selectivity over sigma-2 receptors [1]. Subsequent innovations included E-5842 (σ1 Ki = 4 nM) and NE-100, further demonstrating piperazine's capacity for receptor subtype discrimination [1]. The resolution of human sigma-1 receptor crystal structures in complex with ligands like (+)-pentazocine and haloperidol revealed precise molecular interactions: a conserved ionic bond between the ligand's basic nitrogen and Glu172 residue, complemented by hydrophobic interactions with Val84, Trp89, Met93, and Tyr103 [1].
Table 1: Evolution of Key Piperazine-Containing Pharmacophores
Time Period | Representative Compounds | Therapeutic Application | Sigma Receptor Affinity Profile |
---|---|---|---|
1950s | Trifluoperazine | Antipsychotic | Non-selective |
1970s | SKF-10,047 | Sigma receptor probe | σ1/σ2 agonist |
1990s | (+)-Pentazocine | Analgesic | σ1 selective (500-fold) |
2000s | E-5842 | Experimental | σ1 (Ki=4 nM) |
2010s | SN79 derivatives | Neuroprotective | σ1/σ2 antagonist |
Contemporary research focuses on piperazine-based irreversible ligands such as CM572, which features an isothiocyanate group enabling covalent binding to sigma-2 receptors (Ki = 14.6 ± 6.9 nM, ≥700-fold selectivity) [3]. This irreversible binding, confirmed through radioligand displacement studies, demonstrates piperazine's adaptability in creating long-duration receptor modulators. The scaffold's evolution reflects a trajectory from non-selective CNS agents to precision tools for probing receptor-specific mechanisms, establishing 1-(4-fluorophenyl)piperazin-2-one as a modern embodiment of these design principles.
The strategic incorporation of fluorine atoms and fluorinated aromatic groups has become indispensable in modern medicinal chemistry, profoundly influencing the physicochemical properties and biological activity of therapeutic compounds. Fluorination enhances membrane permeability through increased lipophilicity (measured by cLogP), improves metabolic stability by resisting cytochrome P450-mediated oxidation, and facilitates crucial ligand-receptor interactions through electronegative effects and orthogonal dipoles [5] [7]. These attributes are particularly valuable in CNS-targeting compounds where blood-brain barrier penetration is essential, and in anticancer agents requiring prolonged bioavailability for sustained target engagement.
The 4-fluorophenyl moiety specifically optimizes electronic characteristics while maintaining steric parameters comparable to phenyl, minimizing disruptive effects on binding pocket architecture. In sigma receptor ligands, fluorination amplifies binding affinity through halogen bonding with protein residues and hydrophobic enclosure within receptor cavities. Research demonstrates that fluorinated chalcones exhibit significantly enhanced anticancer activity compared to non-fluorinated analogs. For instance, difluorinated chrysin derivative (2,4-difluorosulfonylpiperazine) demonstrated potent activity against SK-OV-3 cells (IC50 = 12.67 ± 0.74 μg/ml), comparable to gefitinib (IC50 = 12.31 ± 0.33 μg/ml), while exhibiting superior activity against HeLa cells (IC50 = 4.67 ± 1.42 μg/mL vs. 17.92 ± 1.50 μg/mL for gefitinib) [6]. The fluorine atoms contribute to both improved cellular uptake and stronger target binding through these mechanisms.
Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs
Compound Class | Non-Fluorinated Analog Activity | Fluorinated Analog Activity | Therapeutic Area |
---|---|---|---|
Chrysin derivatives | Moderate SK-OV-3 inhibition | IC50 = 12.67 ± 0.74 μg/ml (SK-OV-3) | Anticancer |
Chalcone-Mannich bases | Low hCA I/II inhibition | 6b: High selectivity for hCA I | Anticancer |
Oroxylin A derivatives | IC50 = 15.4–67.6 μM (HepG2) | 3cc: IC50 = 2.98 μM (HepG2) | Anticancer |
Rhodanine derivatives | Variable enzyme inhibition | Compounds 2,5,8,10,13,14: High cellobiase activity | Anticancer/Enzymatic |
The fluorine atom's van der Waals radius (1.47 Å) closely resembles hydrogen (1.20 Å), enabling bioisosteric replacement with minimal steric perturbation while dramatically altering electronic properties. This is exemplified in fluorinated oroxylin A derivatives where compound 3cc (containing piperidyl terminal group) exhibited 5–20-fold greater potency against HCT116 (IC50 = 1.42 μM) and HepG2 (IC50 = 2.98 μM) compared to the parent compound [6]. Fluorine's electron-withdrawing nature also acidifies adjacent protons, potentially strengthening hydrogen-bonding interactions with target proteins. In radioprotective piperazine derivatives, fluorinated analogs consistently demonstrated lower cLogP values (e.g., compound 4: cLogP = 0.504) than chlorinated counterparts (compound 6: cLogP = 0.965), correlating with improved solubility profiles [8]. This strategic fluorination approach directly informs the design rationale for 1-(4-fluorophenyl)piperazin-2-one, positioning the 4-fluorophenyl group as a critical determinant of sigma receptor engagement and pharmacokinetic optimization.
Sigma receptors comprise two pharmacologically distinct subtypes: sigma-1 (σ1R), a 24 kDa chaperone protein localized predominantly in the endoplasmic reticulum with roles in calcium signaling and neuroprotection; and sigma-2 (σ2R/TMEM97), an 18–21.5 kDa protein involved in lipid trafficking and overexpressed in proliferating tumor cells [1] [3] [9]. 1-(4-Fluorophenyl)piperazin-2-one represents a structurally refined sigma ligand featuring critical elements for receptor interaction: the piperazin-2-one core provides a conformationally restrained basic nitrogen for ionic bonding, while the 4-fluorophenyl moiety enables optimal hydrophobic contact within receptor binding pockets. This molecular architecture aligns with established structure-activity relationship (SAR) principles for sigma receptor engagement.
The compound's classification is informed by structural parallels to canonical sigma ligands. The presence of the keto group at position 2 of the piperazine ring differentiates it from traditional arylpiperazines like haloperidol (a σ1/σ2 ligand with σ1 Ki ≈ 1.4 nM) but may enhance selectivity through stereoelectronic effects [1] [9]. Molecular modeling suggests that the 4-fluorophenyl group occupies a hydrophobic subpocket analogous to that engaged by the p-fluorophenyl group of σ2-selective ligands like siramesine (1′-{4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl}-3H-spiro[2-benzofuran-1,4′-piperidine]) [3]. The constrained geometry of the piperazinone ring may preferentially accommodate the σ2 binding site, which remains less structurally characterized than σ1 but demonstrates higher expression in rapidly dividing cancer cells [1].
Table 3: Structural and Pharmacological Comparison of Sigma Receptor Ligands
Compound | Key Structural Features | Sigma-1 Affinity | Sigma-2 Affinity | Functional Activity |
---|---|---|---|---|
Haloperidol | Butyrophenone, piperidine | Ki ≈ 1.4 nM | Moderate | Antagonist |
(+)-Pentazocine | Benzomorphan core | High selectivity | Low affinity | σ1 agonist |
Siramesine | Spirobenzofuran, 4-fluorophenyl | Low affinity | High affinity | σ2 agonist |
SN79 | Benzoxazolone, arylpiperazine | ≥10 μM | Ki ≈ 100 nM | σ1/σ2 antagonist |
CM572 | SN79 derivative, isothiocyanate | ≥10 μM | Ki = 14.6 ± 6.9 nM | Irreversible σ2 partial agonist |
1-(4-Fluorophenyl)piperazin-2-one | Piperazinone, 4-fluorophenyl | Predicted moderate | Predicted high | To be determined |
Contemporary research indicates that sigma-2 selective ligands like CM572 (Ki = 14.6 ± 6.9 nM) demonstrate partial agonist activity characterized by induction of calcium transients and caspase activation in tumor cells [3]. While the exact pharmacological profile of 1-(4-fluorophenyl)piperazin-2-one remains under investigation, its structural elements position it within the emerging class of piperazine-based sigma modulators with potential anticancer applications. CRISPR/Cas9 studies by Zeng et al. suggest that cytotoxic effects of sigma-2 ligands may not require TMEM97 or PGRMC1 expression, indicating complex mechanisms potentially involving sphingolipid-mediated calcium signaling or disruption of mitochondrial function [1] [3]. The molecule's classification is further refined by its distinction from piperazine radioprotectors like compound 6 (cLogP = 0.965) which lack sigma receptor affinity, emphasizing the critical role of the fluorophenyl-enone system in sigma targeting rather than general cytoprotection [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7